1,7-dibenzyl-8-(dimethylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Description
1,7-dibenzyl-8-(dimethylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C22H23N5O2 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1,7-Dibenzyl-8-(dimethylamino)-3-methylpurine-2,6-dione is Bromodomain-containing protein 4 (BRD4) . BRD4, an epigenetic reader, is recognized as a potential therapeutic target for several types of cancer and cardiovascular diseases .
Mode of Action
This compound interacts with BRD4 by inhibiting its activity . Most of the synthesized 1,7-dibenzyl-substituted theophylline derivatives showed detectable activities with IC50 values in the range 2.51–10.50 µM . Notably, some compounds showed significant selectivity for two bromodomains of BRD4, where the inhibition of BD1 was 20-times greater than that of BD2 .
Biochemical Pathways
BRD4 recognizes acetylated lysine (KAc) residues of histones and other proteins via their bromodomains to regulate gene transcription . This can involve the recruitment of a positive transcriptional elongation factor complex (P-TEFb), which has an important adjusting role for RNA polymerase II (RNA Pol II) . Given that the target genes of BRD4 are associated with multiple pathological processes, such as aberrant cell proliferation and inflammation, BRD4 has garnered considerable research attention in the pharmaceutical field .
Result of Action
The inhibition of BRD4 by 1,7-Dibenzyl-8-(dimethylamino)-3-methylpurine-2,6-dione can potentially disrupt the transcription of target genes associated with cell proliferation and inflammation . This disruption can lead to the suppression of these pathological processes, providing therapeutic benefits in diseases such as cancer and cardiovascular diseases .
Properties
IUPAC Name |
1,7-dibenzyl-8-(dimethylamino)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-24(2)21-23-19-18(26(21)14-16-10-6-4-7-11-16)20(28)27(22(29)25(19)3)15-17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFQSVSVPOQXMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)N(C)C)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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